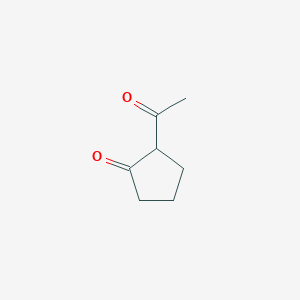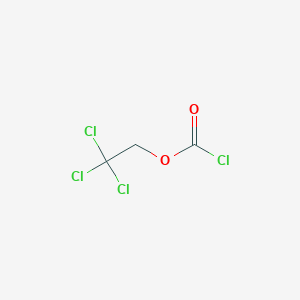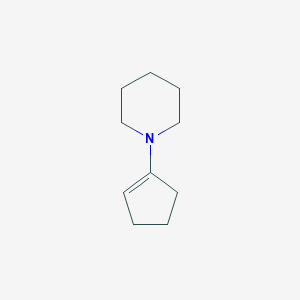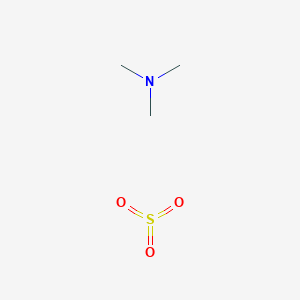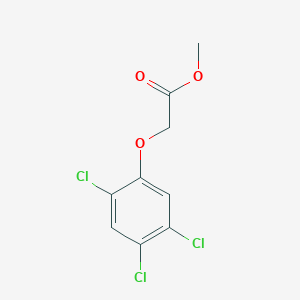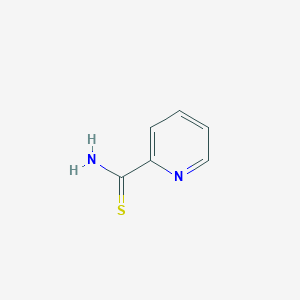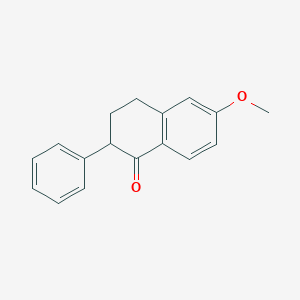
9-(Dicyanomethylene)fluorene
Overview
Description
9-(Dicyanomethylene)fluorene is a derivative of fluorene that has been modified by the addition of a dicyanomethylene group at the 9th position of the fluorene core. This modification imparts unique electronic properties to the molecule, making it of interest in various fields, including materials science and polymer chemistry .
Synthesis Analysis
The synthesis of 9-(Dicyanomethylene)fluorene derivatives can be achieved through several methods. One approach involves the nitration of 9-fluorenone followed by a condensation reaction with malononitrile and subsequent catalytic hydrogenation to yield the desired diamine, which is a precursor for further polymerization . Another method for synthesizing disubstituted fluorenes, which could potentially be adapted for 9-(Dicyanomethylene)fluorene, involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters .
Molecular Structure Analysis
The molecular structure of 9-(Dicyanomethylene)fluorene derivatives has been studied using X-ray diffraction, revealing interesting features of their molecular geometry and conformation. The fluorene ring system is typically planar, and the dicyano group exhibits a slight twist from the plane of the fluorene core . This planarity is crucial for the electronic properties of the molecule and its interactions in the solid state.
Chemical Reactions Analysis
9-(Dicyanomethylene)fluorene derivatives can participate in various chemical reactions, particularly those relevant to polymer chemistry. They can be used as building blocks for the synthesis of polyimides and polyamides, which are known for their heat resistance and stability. These polymers can be crosslinked to form resins that are stable at high temperatures and yield significant char upon pyrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing 9-(Dicyanomethylene)fluorene units have been extensively studied. These polymers exhibit high thermal stability, with weight loss temperatures exceeding 400°C, and do not display a melting point. They are also characterized by high glass transition temperatures, good solubility in organic solvents, and excellent water resistance. The optical properties are notable as well, with high transmittance in the visible region and high refractive indices, which are advantageous for materials applications . The molecular structure of 9-(Dicyanomethylene)fluorene contributes to these properties by providing rigidity and planarity to the polymer backbone.
Scientific Research Applications
Functionalization and Derivatives
- 9-(Dicyanomethylene)fluorene can be effectively functionalized with substituted acetylenes under certain conditions, leading to novel derivatives with potential applications in various fields (Wong, Lu, Choi, & Lin, 2003).
Heat-resistant Polymers
- Derivatives of 9-(Dicyanomethylene)fluorene have been used in the synthesis of heat-resistant polyimides and polyamides, suggesting applications in materials that require thermal stability (Diakoumakos & Mikroyannidis, 1994).
Fluorene Oxidation Studies
- Studies on the oxidation of fluorene, including 9-(Dicyanomethylene)fluorene, provide insights into its potential environmental and biological interactions (Bogan, Lamar, & Hammel, 1996).
Photovoltaic Properties
- The use of 9-(Dicyanomethylene)fluorene in dye-sensitized solar cells affects their photovoltaic properties, highlighting its role in renewable energy technologies (Wang et al., 2014).
Fluorene Structures in Functional Materials
- Research on fluorene structures, including 9-(Dicyanomethylene)fluorene, indicates their wide application in polymers, photosensitive materials, and OLEDs, suggesting its importance in advanced material science (Ji-ping, 2011).
Coupling Reactions
- 9-(Dicyanomethylene)fluorene participates in novel photo-induced coupling reactions, which could be crucial for developing new synthetic pathways in chemistry (Jiang et al., 2002).
X-ray Diffraction Studies
- X-ray diffraction studies of 9-(Dicyanomethylene)fluorene and its derivatives provide valuable information on their molecular structure, which is essential for understanding their properties and potential applications (Chetkina & Belsky, 2013).
Safety and Hazards
9-(Dicyanomethylene)fluorene causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to keep the product in a dry, cool, and well-ventilated place and to keep the container tightly closed .
Mechanism of Action
Target of Action
The primary target of 9-(Dicyanomethylene)fluorene is the 9-methylene position in the fluorene . This compound undergoes facile functionalization at this position, with one of the cyano groups being substituted by an acetylide moiety .
Mode of Action
The interaction of 9-(Dicyanomethylene)fluorene with its targets involves a series of chemical reactions. Treatment of 2,7-dibromo-9H-fluoren-9-ylidene malononitrile with excesses of substituted acetylenes under Sonogashira coupling catalytic conditions leads to the formation of novel 9-[cyano(ethynyl)methylene]fluorene derivatives . This process results in the substitution of one of the cyano groups by an acetylide moiety .
Biochemical Pathways
It’s known that the flnb protein exhibits activities against both 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 9-fluorenone and 2′-carboxy-2,3-dihydroxybiphenyl, respectively .
Result of Action
The result of the action of 9-(Dicyanomethylene)fluorene involves the formation of novel 9-[cyano(ethynyl)methylene]fluorene derivatives . These derivatives are formed in moderate yields and can be isolated in high purity .
Action Environment
The action of 9-(Dicyanomethylene)fluorene is influenced by environmental factors such as the presence of substituted acetylenes and the conditions of the Sonogashira coupling catalytic reactions . The stability and efficacy of the compound’s action may also be affected by these factors.
properties
IUPAC Name |
2-fluoren-9-ylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKIYVWFSACIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289529 | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Dicyanomethylene)fluorene | |
CAS RN |
1989-32-8 | |
| Record name | 1989-32-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 9-(Dicyanomethylene)fluorene derivatives that make them interesting for materials science?
A1: 9-(Dicyanomethylene)fluorene derivatives possess a unique structure featuring a fluorene core with a dicyanomethylene group at the 9-position. This structure allows for extensive conjugation, influencing the molecule's electronic and optical properties. Additionally, researchers can modify these properties further by introducing various substituents on the fluorene ring, as highlighted in studies on gold(I) [] and mercury(II) [] complexes.
Q2: How do electron-withdrawing substituents impact the electronic properties of 9-(Dicyanomethylene)fluorene derivatives?
A2: Studies show that incorporating electron-withdrawing groups, such as -CO and -C(CN)2, onto the fluorene ring of 9-(Dicyanomethylene)fluorene significantly alters its electronic properties. These modifications lead to a decrease in bond length alternation and an increase in electron affinity [, ]. This effect is crucial for potential applications in organic electronics, as it can facilitate electron injection and transport.
Q3: What evidence suggests the potential of 9-(Dicyanomethylene)fluorene derivatives as electron transport materials in LEDs?
A3: Theoretical calculations on gold(I) complexes of 9-(Dicyanomethylene)fluorene derivatives, specifically AuTFOT and AuTFCNT, revealed reorganization energies for both electron and hole transport comparable to those of the well-established electron transport material Alq3 []. This finding suggests their potential suitability for use in the electron transport layer (ETL) of light-emitting diodes (LEDs).
Q4: How does the presence of 9-(Dicyanomethylene)fluorene impact its compatibility with different polymers?
A4: Research indicates that the compatibility of 9-(Dicyanomethylene)fluorene derivatives, particularly n-butyl 9-dicyanomethylene fluorene-4-carboxylate (BDFC), varies with the polymer type []. Strong intermolecular interactions between BDFC molecules compete with weaker polymer-molecule interactions, leading to aggregation and potential incompatibility. BDFC exhibits better compatibility with halogenated and electron-donating polymers.
Q5: What makes 2,7-diamino-9-dicyanomethylene-fluorene a suitable building block for heat-resistant polymers?
A5: The diamine derivative, 2,7-diamino-9-dicyanomethylene-fluorene, serves as a valuable monomer for synthesizing high-performance polymers []. Polyimides and polyamides derived from this diamine exhibit impressive thermal stability, withstanding temperatures up to 355-430°C in both nitrogen and air atmospheres. This resilience makes them suitable for applications requiring high-temperature resistance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



